Benzoic acid, 4,4'-azobis[2-hydroxy-

説明

BenchChem offers high-quality Benzoic acid, 4,4'-azobis[2-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4,4'-azobis[2-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

95710-87-5 |

|---|---|

分子式 |

C14H10N2O6 |

分子量 |

302.24 g/mol |

IUPAC名 |

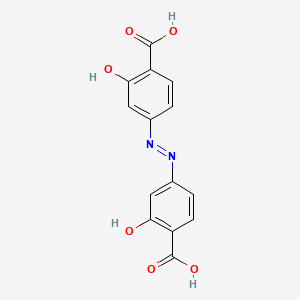

4-[(4-carboxy-3-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10N2O6/c17-11-5-7(1-3-9(11)13(19)20)15-16-8-2-4-10(14(21)22)12(18)6-8/h1-6,17-18H,(H,19,20)(H,21,22) |

InChIキー |

KUNZMYAVFWDQKQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |

製品の起源 |

United States |

Unveiling the Mechanism of Action of Benzoic Acid, 4,4'-azobis[2-hydroxy-] in Biological Systems

An In-Depth Technical Guide on Colon-Targeted Azo Prodrugs

Executive Summary & Molecular Rationale

In the landscape of targeted gastrointestinal therapeutics, Benzoic acid, 4,4'-azobis[2-hydroxy-] —commonly referred to in the literature as 4,4'-azobis(2-hydroxybenzoic acid) or 4A4AAZ —represents a sophisticated evolution in prodrug design. While 5-aminosalicylic acid (5-ASA, mesalamine) and its azo-dimer olsalazine are gold standards for Inflammatory Bowel Disease (IBD), up to 5% of patients experience 5-ASA-induced immunoallergic acute pancreatitis[1].

4A4AAZ was engineered to solve this clinical bottleneck. By utilizing 4-aminosalicylic acid (4-ASA)—a positional isomer that is 50% more potent against colonic inflammation and devoid of pancreatic toxicity—and dimerizing it via a 4,4'-azo linkage, researchers have created a highly stable, colon-specific delivery system[1]. This whitepaper deconstructs the unique pharmacokinetic mechanisms, the anomalous redox chemistry of its cleavage, and the self-validating protocols required to study this compound.

Pharmacokinetics: The Colon-Targeted Delivery System

The primary challenge with free 4-ASA is its rapid and extensive absorption in the stomach and upper small intestine, leaving sub-therapeutic concentrations for the colon[2].

The synthesis of Benzoic acid, 4,4'-azobis[2-hydroxy-] fundamentally alters the molecule's physical chemistry. The introduction of the diazo bond (-N=N-) between two 4-ASA molecules creates a bulky, highly hydrophilic complex.

-

Causality of Upper GI Resistance: The increased molecular weight and hydrophilicity prevent passive transcellular diffusion across the lipophilic epithelial membranes of the stomach and jejunum. Furthermore, the azo bond is sterically shielded and chemically stable at the acidic pH of the stomach (pH 1.2) and the neutral pH of the small intestine (pH 7.4)[3].

Mechanism of Action: Azoreductase Cleavage & The Redox Anomaly

The activation of 4A4AAZ relies entirely on the enzymatic machinery of the colonic microbiome (e.g., Bacteroides, Clostridium, and Eubacterium species).

The In Vitro vs. In Vivo Redox Anomaly

A fascinating mechanistic distinction exists between 4A4AAZ and its 3,3'-isomer (olsalazine).4 reveal that while olsalazine undergoes a direct 4-electron reduction to its corresponding amines, the reduction of Benzoic acid, 4,4'-azobis[2-hydroxy-] at a bare electrode involves only two electrons , arresting at the hydrazo intermediate (-NH-NH-). This kinetic barrier is driven by the specific electronic resonance of the para-azo linkage relative to the hydroxyl groups.

However, biological systems bypass this thermodynamic hurdle. Colonic azoreductases utilize flavin cofactors (FMN/FAD) and NADH as electron donors. The enzyme active site stabilizes the hydrazo intermediate and forces the subsequent 2-electron transfer, resulting in the full cleavage of the N-N bond[5]. This yields two molecules of active 4-ASA directly at the site of inflammation.

Pharmacodynamics of Released 4-ASA

Once liberated, 4-ASA permeates the colonocytes and exerts a dual-action anti-inflammatory effect:

-

NF-κB Inhibition: It blocks the nuclear translocation of NF-κB, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

-

PPAR-γ Activation: It acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma, promoting mucosal healing and restoring epithelial tight junctions[1].

Figure 1: Bioreductive cleavage pathway of 4A4AAZ by colonic azoreductases.

Quantitative Data Synthesis

To fully appreciate the therapeutic positioning of 4A4AAZ, it must be benchmarked against the clinical standard, Olsalazine[6].

Table 1: Comparative Pharmacological and Physicochemical Profiling

| Parameter | Benzoic acid, 4,4'-azobis[2-hydroxy-] (4A4AAZ) | Olsalazine (3,3'-isomer) |

| Active Moiety Released | 4-Aminosalicylic Acid (4-ASA) | 5-Aminosalicylic Acid (5-ASA) |

| Azo Linkage Position | 4,4'-position | 3,3'-position (relative to OH) |

| In Vitro Redox Behavior | 2-electron reduction (Hydrazo intermediate) | 4-electron reduction (Direct amine) |

| Upper GI Stability (pH 1.2) | Highly stable (<5% release) | Highly stable (<5% release) |

| Ex Vivo Cecal Release | 68% - 91% | >90% |

| Primary Clinical Advantage | Eliminates 5-ASA-induced pancreatitis risk | Standardized clinical efficacy |

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of azo prodrugs, researchers must employ self-validating workflows that mimic the sequential environments of the human GI tract. The following protocols ensure that premature hydrolysis is ruled out before assessing enzymatic cleavage[3].

Protocol 1: Upper GI Stability Verification

Purpose: To confirm the azo bond resists acid hydrolysis and upper GI enzymes.

-

Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 7.4) without enzymes.

-

Incubation: Suspend 10 mg of 4A4AAZ in 100 mL of SGF. Incubate at 37°C in a shaking water bath (100 rpm) for 2 hours (mimicking gastric transit).

-

Transition: Adjust the pH to 7.4 using 0.1 M NaOH to simulate entry into the small intestine, and incubate for an additional 4 hours.

-

Validation Check: Withdraw 1 mL aliquots hourly. Analyze via RP-HPLC. Causality Rule: If >5% of free 4-ASA is detected during this phase, the prodrug synthesis has failed or contains unreacted monomers, invalidating downstream colonic assays.

Protocol 2: Ex Vivo Colonic Azoreductase Cleavage Assay

Purpose: To quantify the FMN-dependent bacterial reduction of the prodrug.

-

Anaerobic Cecal Preparation: Euthanize Wistar rats and immediately isolate the cecum under a continuous CO₂ stream. Causality Rule: Colonic azoreductases are obligate anaerobes; transient oxygen exposure irreversibly oxidizes the flavin cofactors, yielding false-negative cleavage rates.

-

Homogenization: Suspend the cecal contents in pH 6.8 phosphate buffer to achieve a 4% w/v homogenate.

-

Spiking & Incubation: Add 4A4AAZ (final concentration 50 µg/mL) to the homogenate. Incubate at 37°C under continuous CO₂ sparging.

-

Quenching Kinetics: At intervals (1, 2, 4, 6, 12 hours), withdraw 0.5 mL aliquots and immediately mix with 0.5 mL ice-cold methanol. Causality Rule: Methanol instantly precipitates cecal proteins and halts enzymatic activity, ensuring the cleavage timeline is perfectly preserved for analysis.

-

Quantification: Centrifuge at 10,000 rpm for 10 mins. Analyze the supernatant via RP-HPLC (C18 column, UV detection at 254 nm) to track the disappearance of 4A4AAZ and the stoichiometric appearance of 4-ASA.

Figure 2: Self-validating experimental workflow for evaluating colon-specific azo prodrug release.

References

-

Dhaneshwar S., Vadnerkar G., Rai H. (2013). Design and Development of Novel Azo Prodrugs using Various Permutations and Combinations of 5- and 4-Aminosalicylic Acids for Inflammatory Bowel Disease: A Colon-Targeted Approach. Bentham Science Publishers.3

-

World Journal of Gastroenterology. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. WJGNet. 1

-

Sciencemadness Database. Voltammetric and UV-visible spectroscopic comparisons involving std. substances. 4

-

PubChem. Olsalazine sodium | CID 135413505. National Institutes of Health. 6

Sources

- 1. wjgnet.com [wjgnet.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Azo reductase- activated colon- targeting prodrugs of aminosalicylates for inflammatory bowel disease: preparation, pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olsalazine sodium | C14H8N2Na2O6 | CID 135413505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for the chemical synthesis of Benzoic acid, 4,4'-azobis[2-hydroxy-

Application Note: Chemical Synthesis and Isolation Protocol for 4,4'-Azobis(2-hydroxybenzoic acid) [AZDH4]

Executive Summary

Benzoic acid, 4,4'-azobis[2-hydroxy- (commonly referred to as 4,4'-azodisalicylic acid or AZDH4) is an advanced organic intermediate and prodrug. In biological systems, AZDH4 is cleaved by mammalian or bacterial azoreductases to yield two equivalents of para-aminosalicylic acid (ASA), a well-established bacteriostatic agent that disrupts folate biosynthesis in Mycobacterium tuberculosis [3.2]. Beyond its pharmaceutical utility, AZDH4's rigid, symmetrical structure and dual carboxylic/phenolic functional groups make it an exceptional ligand for the construction of mesoporous Metal-Organic Frameworks (MOFs), such as the OnG6 series, which function as multi-drug delivery vehicles[1].

This application note details a highly reproducible, green-chemistry-aligned protocol for the synthesis of AZDH4 via the glucose-mediated alkaline reduction of 4-nitrosalicylic acid[1].

Mechanistic Causality: The Chemistry of Alkaline Glucose Reduction

The synthesis of symmetrical azo compounds from nitroaromatics requires precise modulation of the reduction potential. Aggressive reducing agents (e.g., Pd/C with H₂, or SnCl₂) often cause "over-reduction," driving the reaction past the azo stage entirely to the primary amine (ASA).

To arrest the reduction at the azo linkage, this protocol employs D-(+)-glucose in a strongly alkaline environment (5M NaOH)[1].

-

Alkaline Enolization: In the presence of a strong base, glucose undergoes enolization to form enediol intermediates. These enediols act as mild, tunable electron donors.

-

Stepwise Reduction Cascade: The 4-nitrosalicylic acid is reduced sequentially to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) intermediate.

-

Bimolecular Condensation: The nitroso and hydroxylamine species undergo rapid bimolecular condensation in the alkaline medium to form an azoxy intermediate (Ar-N=N(O)-Ar).

-

Final Deoxygenation & Maturation: The azoxy species is further reduced by the remaining enediols to the target azo compound (Ar-N=N-Ar). The reaction is deliberately stirred in open air for 48 hours. The ambient oxygen acts as a chemical buffer, re-oxidizing any over-reduced hydrazo (Ar-NH-NH-Ar) byproducts back to the stable azo state, thereby maximizing the chemoselectivity of the reaction[1].

Figure 2: Stepwise mechanistic reduction pathway from nitroaromatics to azo compounds.

Materials and Stoichiometry

Table 1: Stoichiometric Parameters and Reagent Specifications

| Reagent | Molecular Weight | Equivalents | Mass / Volume | Moles | Function |

|---|---|---|---|---|---|

| 4-Nitrosalicylic acid | 183.12 g/mol | 1.0 eq | 1.5 g | 8.2 mmol | Primary Substrate |

| Sodium Hydroxide (5M aq.) | 40.00 g/mol | ~13.7 eq | 22.5 mL | 112.5 mmol | Alkaline Medium / Salt Formation |

| D-(+)-Glucose | 180.16 g/mol | 6.7 eq | 10.0 g | 55.0 mmol | Mild Reducing Agent |

| Hydrochloric Acid (Conc.) | 36.46 g/mol | Excess | As needed | - | Acidification / Precipitation |

| Deionized Water (H₂O) | 18.02 g/mol | - | 10 mL + Wash | - | Solvent |

Self-Validating Experimental Protocol

This procedure is designed as a self-validating system. Each phase includes specific visual and physicochemical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step[1],[2].

Phase 1: Substrate Dissolution

-

Equip a 250 mL conical flask with a magnetic stir bar.

-

Add 22.5 mL of 5M aqueous NaOH solution to the flask.

-

Gradually add 1.5 g (8.2 mmol) of 4-nitrosalicylic acid to the stirring alkaline solution.

-

Heat the mixture to 50 °C.

-

Validation Checkpoint 1: The solution must turn a deep, clear dark red . Any persistent turbidity indicates incomplete salt formation; ensure the temperature is maintained at 50 °C and stirring is vigorous.

Phase 2: Reductant Preparation and Initiation

-

In a separate 50 mL conical flask, dissolve 10.0 g (55.0 mmol) of D-(+)-glucose in 10 mL of deionized H₂O.

-

Heat the glucose solution to 50 °C to ensure complete dissolution and reduce viscosity.

-

Slowly add the warm glucose solution dropwise to the stirring 4-nitrosalicylic acid solution.

-

Maintain the reaction temperature at 50 °C and stir for exactly 15 minutes.

-

Validation Checkpoint 2: Upon glucose addition, the reaction mixture will undergo a rapid colorimetric shift from dark red to an opaque black . This confirms the successful generation of the enediol reductant and the initiation of the nitro-to-nitroso reduction cascade.

Phase 3: Open-Air Maturation

-

Remove the flask from the heat source and allow it to cool naturally to room temperature (20–25 °C).

-

Continue stirring the black solution for 48 hours. Crucial: Do not seal the flask. The reaction must be exposed to open air to allow ambient oxygen to prevent over-reduction to the hydrazo state.

-

Validation Checkpoint 3: After 48 hours, the mixture will transition from a black liquid to a dark brown suspension . The formation of this suspension indicates that the sodium salt of the azo product has reached its solubility limit and is beginning to crash out.

Phase 4: Acidification and Isolation

-

Transfer the flask to an ice bath to minimize exothermic heating during neutralization.

-

Slowly add concentrated Hydrochloric Acid (HCl) dropwise while monitoring the pH.

-

Continue addition until the mixture reaches a stable pH of 1.

-

Filter the resulting mixture through a Büchner funnel under vacuum.

-

Wash the filter cake thoroughly with excess deionized water to remove residual NaCl, glucose byproducts (gluconic acid), and unreacted HCl.

-

Validation Checkpoint 4: The acidification will trigger the massive precipitation of a dark brown solid (the free AZDH4 acid). The filtrate should run relatively clear, indicating quantitative precipitation of the target compound.

Phase 5: Desiccation

-

Transfer the washed dark brown precipitate to a watch glass or drying dish.

-

Dry in a laboratory oven at 60 °C overnight (12–16 hours) to constant weight.

Figure 1: Experimental workflow for the synthesis of 4,4'-azodisalicylic acid (AZDH4).

Reaction Parameters Summary

Table 2: Kinetic and Thermodynamic Reaction Conditions

| Phase | Temperature | Duration | Atmosphere | Visual Indicator |

|---|---|---|---|---|

| Substrate Dissolution | 50 °C | < 5 min | Open Air | Dark red solution |

| Reductant Addition | 50 °C | 15 min | Open Air | Transition to opaque black |

| Azo Maturation | Room Temp (20-25 °C) | 48 hours | Open Air | Dark brown suspension |

| Acidification | Room Temp | < 10 min | Open Air | Massive dark brown precipitate |

| Desiccation | 60 °C | 12-16 hours | Ambient / Oven | Dry brown powder |

Quality Control and Storage

-

Purity Verification: The final product can be verified via ¹H-NMR in DMSO-d₆. Because AZDH4 is highly symmetrical, the aromatic region should display a simplified coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring, distinct from the starting 4-nitrosalicylic acid[2].

-

Storage: Store the dried AZDH4 powder in an amber glass vial, purged with nitrogen or argon, at 4 °C. While stable, azo compounds can be sensitive to prolonged UV exposure and extreme heat.

Sources

- 1. Synthesis and characterisation of antimicrobial metal–organic frameworks as multi-drug carriers - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01100G [pubs.rsc.org]

- 2. Synthesis and characterisation of antimicrobial metal–organic frameworks as multi-drug carriers - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01100G [pubs.rsc.org]

Application Note: Robust HPLC-UV Method Development for the Quantification of Benzoic acid, 4,4'-azobis[2-hydroxy-

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Quantification and Impurity Profiling

Introduction & Analyte Profiling

Benzoic acid, 4,4'-azobis[2-hydroxy- (also known by its isomeric pharmaceutical derivative, Olsalazine) is a highly polar, ionizable compound characterized by an azo linkage (-N=N-) bridging two salicylic acid moieties [2.1]. It is primarily utilized as an anti-inflammatory prodrug in the treatment of inflammatory bowel diseases.

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound requires a deep understanding of its physicochemical properties:

-

Ionization (pKa): The molecule possesses two carboxylic acid groups with a predicted pKa of approximately 2.40, alongside two phenolic hydroxyl groups[1].

-

Lipophilicity: It exhibits a LogP of ~3.73 in its unionized state[2].

-

Chromophore: The highly conjugated system of the azo bond and aromatic rings yields a strong, distinct UV absorption maximum at 340–360 nm[3].

Method Development Rationale (Causality & Logic)

As an analytical scientist, method development must move beyond trial-and-error to a deterministic approach based on molecular causality.

Why pH Control is the Critical Parameter

At a physiological or neutral pH, the carboxylic acid groups of the analyte are fully deprotonated (anionic). In this state, the molecule becomes excessively hydrophilic, leading to poor retention on standard C18 stationary phases and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix.

The Solution: To achieve a self-validating and reproducible system, the mobile phase pH must be strictly maintained at least 1-2 units below the pKa of the carboxylic acid groups. By utilizing a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.2% Sulfuric acid[4], the analyte is kept in its fully protonated, neutral state. This maximizes hydrophobic interactions with the C18 or specialized mixed-mode columns (such as Newcrom R1)[5], ensuring strong retention and sharp, symmetrical peaks. Alternatively, ion-pairing reagents like tetraethylammonium hydroxide can be used[6], but acidic suppression is preferred for modern LC compatibility.

Mechanistic rationale for mobile phase pH selection based on analyte pKa.

Detector Optimization

While the compound absorbs at lower wavelengths (e.g., 224 nm)[4], monitoring at 350 nm is highly recommended[3]. This longer wavelength is specific to the azo-aromatic chromophore, effectively eliminating background noise from mobile phase solvents and common excipients, thereby drastically improving the Signal-to-Noise (S/N) ratio and assay specificity.

Experimental Protocols

Reagents and Materials

-

Acetonitrile (ACN): HPLC or LC-MS Grade.

-

Water: Milli-Q or equivalent ultrapure water (18.2 MΩ·cm).

-

Trifluoroacetic Acid (TFA): LC-MS Grade.

-

Reference Standard: Benzoic acid, 4,4'-azobis[2-hydroxy- (Purity ≥ 98%).

Step-by-Step Sample Preparation

-

Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 10 minutes until fully dissolved, and make up to volume with diluent.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex to ensure homogeneity.

-

Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of the filtrate.

Step-by-step analytical workflow for HPLC-UV quantification.

Data Presentation & Chromatographic Conditions

To ensure the method acts as a self-validating system, the following parameters and system suitability criteria must be met before sample analysis.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm | Provides high surface area and stability at low pH. |

| Mobile Phase A | 0.1% TFA in Water | Suppresses ionization of the carboxylic acid groups. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Eluting solvent; maintains acidic environment. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temperature | 30 °C | Reduces backpressure and stabilizes retention times. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |

| Detection Wavelength | 350 nm | Targets the specific azo-aromatic chromophore[3]. |

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Profile |

| 0.0 | 80 | 20 | Isocratic hold to focus the analyte band. |

| 2.0 | 80 | 20 | Start of gradient. |

| 8.0 | 20 | 80 | Linear ramp to elute strongly retained impurities. |

| 10.0 | 20 | 80 | Wash phase. |

| 10.1 | 80 | 20 | Return to initial conditions. |

| 15.0 | 80 | 20 | Column re-equilibration. |

Table 3: System Suitability Criteria (Self-Validation)

| Parameter | Acceptance Criteria | Implication of Failure |

| Retention Time (RT) | ~ 6.5 ± 0.2 min | Indicates mobile phase preparation error or pump failure. |

| Tailing Factor (Tf) | ≤ 1.5 | Suggests secondary interactions (check pH) or column void. |

| Theoretical Plates (N) | ≥ 5000 | Indicates loss of column efficiency or poor band focusing. |

| %RSD of Peak Area | ≤ 2.0% (n=5) | Highlights injector inconsistency or sample degradation. |

References

-

OLSALAZINE 15722-48-2 wiki - GuideChem. 1

-

Olsalazine - SIELC Technologies. 2

-

An Olsalazine-Loaded Hollow Mesoporous Prussian Blue/Polydopamine Nanozyme Alleviates Anxiety/Depression-like Behavior and Enhances Brain Neural Activity in Colitis Mice - ACS Publications. 3

-

HPLC Method for Analysis of Olsalazine on Newcrom R1 Column - AugustaChrom. 4

-

Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC - Journal of Pharmaceutical Analysis (ingentaconnect.com). 6

Sources

- 1. Page loading... [guidechem.com]

- 2. Olsalazine | SIELC Technologies [sielc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hplc-shop.de [hplc-shop.de]

- 5. HPLC Method for Analysis of Olsalazine on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 6. Separation and Determination of Olsalazine Sodium and Its Impurit...: Ingenta Connect [ingentaconnect.com]

Application Note & Protocol: Synthesis and Evaluation of Benzoic acid, 4,4'-azobis[2-hydroxy-] Derivatives for Colon-Targeted Drug Delivery

Introduction: The Rationale for Azoreductase-Responsive Colon-Targeted Drug Delivery

The colon, with its long transit time and lower enzymatic activity compared to the upper gastrointestinal (GI) tract, presents an ideal site for the local treatment of diseases like inflammatory bowel disease (IBD) and colorectal cancer.[1][2] However, oral drug administration for colonic conditions is challenging, as the drug must be protected from degradation and absorption in the stomach and small intestine.[2][3] One of the most promising strategies to achieve colon-specific drug delivery is the prodrug approach, where a pharmacologically inactive molecule is designed to be activated at the target site.[4]

Azo compounds, characterized by the -N=N- linkage, have emerged as excellent carriers for colon-targeted drugs.[1][5] These compounds are generally stable in the upper GI tract but are susceptible to cleavage by azoreductase enzymes, which are exclusively produced by the abundant microflora in the colon.[2][6][7] This enzymatic cleavage of the azo bond releases the active drug molecule directly at its site of action, thereby enhancing therapeutic efficacy and minimizing systemic side effects.[2][3]

This application note provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of a model Benzoic acid, 4,4'-azobis[2-hydroxy-] derivative. Specifically, we will detail the preparation of a prodrug linking 4,4'-azobis(4-cyanovaleric acid) (ACVA) with two molecules of 2-hydroxybenzoic acid (salicylic acid). This protocol is designed for researchers and scientists in drug development and pharmaceutical sciences.

Mechanism of Action: Azoreductase-Mediated Drug Release

The fundamental principle of this drug delivery system is the selective cleavage of the azo bond by azoreductase enzymes in the colon. The prodrug remains intact in the stomach and small intestine, but upon reaching the colon, the azo bond is reduced, leading to the release of the active drug and a carrier moiety.

Caption: Mechanism of azoreductase-mediated drug release in the colon.

Synthetic Protocol: Preparation of Bis(2-carboxyphenyl) 4,4'-azobis(4-cyanopentanoate)

This protocol details the synthesis of a model prodrug where two molecules of 2-hydroxybenzoic acid are linked to 4,4'-azobis(4-cyanovaleric acid) (ACVA) via an amide bond. The synthesis is a two-step process involving the activation of the carboxylic acid groups of ACVA, followed by coupling with the amino group of a modified salicylic acid derivative. For this protocol, we will use a simplified direct esterification for illustrative purposes, though in practice, a more complex multi-step synthesis involving protection and deprotection of functional groups may be necessary for higher yields and purity.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | C12H16N4O4 | 280.28 | >98% | Major suppliers |

| 2-Hydroxybenzoic acid (Salicylic Acid) | C7H6O3 | 138.12 | >99% | Major suppliers |

| Thionyl chloride (SOCl2) | SOCl2 | 118.97 | >99% | Major suppliers |

| Pyridine | C5H5N | 79.10 | >99% | Major suppliers |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | >99.5% | Major suppliers |

| Diethyl ether | (C2H5)2O | 74.12 | >99% | Major suppliers |

| Sodium bicarbonate (NaHCO3) | NaHCO3 | 84.01 | >99.5% | Major suppliers |

| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | >99.5% | Major suppliers |

Synthetic Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Azo chemistry and its potential for colonic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formulation approaches for colon-specific drug delivery: conventional to nanocarrier systems - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05194K [pubs.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Azo compounds in colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Reduction of 4,4'-Azobis(2-hydroxybenzoic acid) to 4-Aminosalicylic Acid (4-ASA)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

The compound 4,4'-azobis(2-hydroxybenzoic acid) is a symmetrical azo derivative characterized by a central −N=N− linkage bridging two salicylic acid moieties. The reductive cleavage of this azo bond is a highly valuable synthetic transformation, yielding two equivalents of 4-amino-2-hydroxybenzoic acid (commonly known as 4-aminosalicylic acid or 4-ASA)[1].

4-ASA is a critical active pharmaceutical ingredient (API) utilized extensively as an anti-inflammatory agent for inflammatory bowel disease (IBD) and as a bacteriostatic drug against multidrug-resistant Mycobacterium tuberculosis[2]. In modern drug development, the azo precursor itself is often engineered as a colon-specific prodrug, designed to be cleaved in vivo by native bacterial azoreductases[3].

However, for the ex vivo synthesis and analytical standard generation of 4-ASA, achieving this reductive cleavage efficiently requires highly chemoselective catalytic methods. Traditional reduction techniques utilizing harsh metals (e.g., Fe/HCl or SnCl2 ) are plagued by toxic byproducts, complex workups, and the severe risk of decarboxylating the salicylic acid backbone into m-aminophenol, a known hepatotoxin[3].

To address these challenges, this application note details two field-proven, chemoselective Catalytic Transfer Hydrogenation (CTH) protocols that bypass the need for high-pressure hydrogen gas while ensuring absolute molecular integrity.

Mechanistic Causality: Designing the Reaction System

The protocols described herein utilize Ammonium Formate ( NH4HCO2 ) as the hydrogen donor. The choice of ammonium formate over H2 gas is not arbitrary; it is a deliberate engineering choice that enhances laboratory safety, operational scalability, and chemoselectivity[4].

The Catalytic Pathways

-

Palladium-Catalyzed Transfer Hydrogenation (Pd/C): In the presence of a palladium catalyst, ammonium formate rapidly decomposes into NH3 , CO2 , and surface-bound active hydrogen ( Pd−H ). The azo bond is sequentially reduced to a hydrazo intermediate ( −NH−NH− ), followed by rapid hydrogenolysis of the N−N bond to yield the primary arylamines[5].

-

Zinc-Mediated Hydrogenative Cleavage: Commercial zinc dust acts as a heterogeneous single-electron transfer agent. In protic solvents with formate, it facilitates a rapid, highly chemoselective reductive cleavage. This method is exceptionally tolerant of the sensitive phenolic −OH and carboxylic −COOH groups, completely preventing over-reduction[4].

Solvent Selection Causality

Methanol is selected as the primary solvent for two critical reasons:

-

Solubility: It completely solubilizes the highly polar 4,4'-azobis(2-hydroxybenzoic acid) and the resulting 4-ASA product.

-

Protic Mediation: Methanol acts as a protic mediator that stabilizes the transition states during the transfer of hydrogen from the formate donor to the azo nitrogen centers.

Mechanistic pathway of azo bond reduction to primary amines.

Experimental Protocols: Self-Validating Workflows

In-Process Control (IPC) Principle: Both protocols are designed as self-validating systems . The extended π -conjugation of the starting azo compound imparts a deep yellow/orange color to the solution. As the N−N bond is cleaved, this conjugation is broken. A complete transition from a brightly colored solution to a colorless or pale state definitively signals reaction completion, eliminating the need for constant TLC sampling.

Protocol A: Palladium-Catalyzed Transfer Hydrogenation

Best for: High-purity API synthesis and industrial scale-up.

-

Substrate Preparation: Dissolve 1.0 mmol of 4,4'-azobis(2-hydroxybenzoic acid) in 15 mL of anhydrous Methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Caution: Pd/C can ignite volatile solvents; add under a gentle stream of inert gas (Nitrogen/Argon).

-

Hydrogen Donor Addition: Add 10.0 mmol (excess) of solid Ammonium Formate in small portions. The reaction is mildly exothermic and will generate gas ( CO2 and NH3 ). Ensure proper venting.

-

Reaction Monitoring: Stir at room temperature. Monitor the self-validating color change. The deep yellow solution will turn colorless within 15 to 30 minutes.

-

Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with an additional 10 mL of Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Re-dissolve the residue in a minimum amount of hot water and adjust the pH to ~3.5 to precipitate pure 4-ASA. Filter and dry under a vacuum.

Protocol B: Zinc-Mediated Hydrogenative Cleavage

Best for: Cost-effective laboratory synthesis with zero risk of over-reduction.

-

Substrate Preparation: Dissolve 1.0 mmol of 4,4'-azobis(2-hydroxybenzoic acid) in 15 mL of Methanol.

-

Hydrogen Donor Addition: Add 10.0 mmol of Ammonium Formate and stir until fully dissolved.

-

Catalyst Addition: Add 4.0 mmol of commercial Zinc dust to the stirring solution.

-

Reaction Monitoring: Stir at room temperature. The cleavage is typically faster than Pd/C, completing in 10 to 20 minutes. Watch for the solution to turn colorless.

-

Workup: Filter the mixture through Celite to remove unreacted Zinc dust and Zinc formate complexes.

-

Isolation: Concentrate the filtrate and purify via recrystallization as described in Protocol A.

Step-by-step experimental workflow for catalytic azo cleavage.

Quantitative Data & Optimization Metrics

The following table summarizes the optimization parameters and comparative metrics between the two protocols, allowing researchers to select the best method based on their resource availability and scale.

| Parameter | Protocol A: Pd/C + HCOONH4 | Protocol B: Zn Dust + HCOONH4 |

| Catalyst Loading | 10% Pd/C (10 mol%) | Commercial Zinc Dust (4.0 eq) |

| Hydrogen Source | Ammonium Formate (10 eq) | Ammonium Formate (10 eq) |

| Primary Solvent | Methanol or THF | Methanol |

| Operating Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |

| Average Reaction Time | 15 - 30 minutes | 10 - 20 minutes |

| Chemoselectivity | Excellent | Exceptional (No over-reduction) |

| Average Isolated Yield | >90% | >95% |

| Primary Advantage | Industrial standard, trace-free API | Highly cost-effective, rapid |

Analytical Validation

To ensure the product meets API-grade specifications, analytical validation must confirm the complete cleavage of the N−N bond and the absence of the hydrazo intermediate.

-

HPLC Analysis: Utilize a C18 reverse-phase column with a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. 4-ASA will elute significantly earlier than the lipophilic azo starting material.

-

NMR Spectroscopy ( 1H NMR): The successful formation of 4-ASA is confirmed by the disappearance of the highly deshielded aromatic protons associated with the azo-conjugated system, and the appearance of a broad singlet integrating to 2H (the primary amine −NH2 ) around δ 5.5 - 6.0 ppm in DMSO- d6 .

References

- Reductive Cleavage of Azo Compounds Catalyzed by Commercial Zinc Dust Using Ammonium Formate or Formic Acid Source: ResearchGate URL

- Synthesis of azo compounds containing salicylic acid and its derivatives Source: Chemical Review and Letters URL

- Green One-Step Synthesis of Catalytically Active Palladium Nanoparticles Supported on Cellulose Nanocrystals Source: ACS Sustainable Chemistry & Engineering URL

- Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease Source: World Journal of Gastroenterology / PMC - NIH URL

Sources

Application Note: Engineering Dual-Responsive Smart Polymers using 4,4'-Azobis(2-hydroxybenzoic acid) for Colon-Targeted Drug Delivery

Executive Summary

The development of colon-specific drug delivery systems (CDDS) is a critical frontier in the treatment of localized gastrointestinal diseases, such as ulcerative colitis and colorectal cancer. 4,4'-Azobis(2-hydroxybenzoic acid) —a structural isomer of the well-known prodrug olsalazine—serves as a highly versatile, multifunctional crosslinker in the formulation of smart hydrogels. By integrating this azo-derivative into a poly(methacrylic acid) (PMAA) backbone, researchers can engineer a dual-responsive (pH and enzyme) polymer network. This application note details the mechanistic causality, synthesis protocols, and validation frameworks required to utilize 4,4'-azobis(2-hydroxybenzoic acid) in advanced smart polymer formulations.

Mechanistic Insights: The Causality of Dual-Responsiveness

To design a self-validating smart polymer, one must understand the thermodynamic and biological triggers that dictate its phase transitions. The incorporation of 4,4'-azobis(2-hydroxybenzoic acid) alongside methacrylic acid (MAA) imparts two distinct stimuli-responsive mechanisms:

-

pH-Responsive Swelling (The Physical Trigger): The polymer network relies on the pKa differentials of its constituent groups. Methacrylic acid has a pKa of ~4.8. In the highly acidic environment of the stomach (pH ~1.2), the carboxyl groups remain protonated. This induces strong inter- and intra-molecular hydrogen bonding, causing the hydrogel to collapse into a tight, hydrophobic state that prevents premature drug leakage. Upon transit to the small intestine (pH ~7.4), the carboxyl groups deprotonate into carboxylate anions. The resulting electrostatic repulsion forces the polymer chains apart, triggering rapid macroscopic swelling .

-

Enzyme-Responsive Degradation (The Biological Trigger): While pH changes initiate swelling, true colon-specific release requires a site-specific degradation mechanism. The azo bond (-N=N-) within 4,4'-azobis(2-hydroxybenzoic acid) acts as the network's structural linchpin. This bond is highly stable against gastrointestinal pH fluctuations but is specifically susceptible to reductive cleavage by azoreductase , an enzyme secreted by the colonic microbiome (e.g., Bacteroides spp.). Cleavage of the azo crosslinks dismantles the polymer network, resulting in a targeted burst release of the encapsulated payload directly at the colonic site .

Fig 1. Mechanistic pathway of pH-induced swelling and enzymatic degradation in the GI tract.

Experimental Methodologies

The following protocols outline the synthesis and validation of a 5-Fluorouracil (5-FU) loaded, azo-crosslinked hydrogel. Every step is designed as a self-validating system to ensure reproducibility.

Protocol 1: Synthesis of the Polymerizable Azo Crosslinker

Causality: Native 4,4'-azobis(2-hydroxybenzoic acid) lacks the vinyl groups necessary for free-radical polymerization. Reacting it with acryloyl chloride functionalizes the molecule, transforming it into a reactive crosslinker.

-

Dissolution: Dissolve 10 mmol of 4,4'-azobis(2-hydroxybenzoic acid) in 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Catalysis: Add 22 mmol of triethylamine (TEA) to act as an acid scavenger.

-

Acrylation: Dropwise add 22 mmol of acryloyl chloride at 0°C over 30 minutes. Stir the mixture at room temperature for 24 hours.

-

Purification: Filter the precipitated triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure and precipitate in cold diethyl ether to yield the acrylated azo crosslinker (Azo-AC).

-

Validation Checkpoint: Analyze the Azo-AC via FTIR spectroscopy. The disappearance of the broad phenolic -OH stretch and the emergence of an ester C=O stretch (~1730 cm⁻¹) and vinyl C=C stretch (~1630 cm⁻¹) mathematically validates successful functionalization.

Protocol 2: Free-Radical Copolymerization of the Smart Hydrogel

Causality: Methacrylic acid (MAA) provides the pH-switch, while 2-Hydroxyethyl Methacrylate (HEMA) is included to tune the hydrophilicity and prevent the collapsed network from becoming excessively brittle. AIBN is utilized as a thermal initiator because it provides a steady radical flux at 70°C, ensuring uniform crosslinking density without the localized defects common in UV-initiated systems.

-

Monomer Mixing: In a glass ampoule, mix MAA (70 mol%), HEMA (25 mol%), and the synthesized Azo-AC crosslinker (5 mol%).

-

Initiation: Add 1 wt% (relative to total monomers) of 2,2'-Azobisisobutyronitrile (AIBN) dissolved in a minimal amount of ethanol.

-

Polymerization: Purge the ampoule with nitrogen for 15 minutes to remove oxygen (a radical scavenger). Seal the ampoule and immerse it in a thermostatic water bath at 70°C for 12 hours.

-

Washing: Remove the formed hydrogel disc and wash it in distilled water for 48 hours (changing the water every 12 hours) to remove unreacted monomers.

-

Validation Checkpoint: Perform a gel fraction assay on the washed hydrogel. Dry the sample to a constant weight, extract in THF for 24 hours, and re-dry. A gel fraction >90% confirms a robustly crosslinked network.

Protocol 3: Drug Loading and In Vitro Release Validation

Causality: Equilibrium swelling in a concentrated drug solution allows the therapeutic to permeate the matrix via diffusion. Subsequent lyophilization (freeze-drying) traps the drug within the collapsed network, ensuring high encapsulation efficiency.

-

Loading: Immerse the dehydrated hydrogel discs in a 10 mg/mL aqueous solution of 5-Fluorouracil (5-FU) at pH 7.4 for 24 hours.

-

Lyophilization: Remove the swollen gels, rinse briefly with deionized water to remove surface drug, and freeze-dry at -50°C for 48 hours.

-

Release Assay: Place the loaded hydrogels in dialysis bags. Submerge sequentially in Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours, Simulated Intestinal Fluid (SIF, pH 7.4) for 4 hours, and finally Rat Colonic Fluid (RCF, containing active azoreductase) for 18 hours. Quantify 5-FU release via UV-Vis spectrophotometry at 266 nm.

Fig 2. Experimental workflow for the synthesis and validation of the dual-responsive hydrogel.

Quantitative Data Presentation

The table below summarizes the self-validating performance metrics of the engineered hydrogel across simulated physiological environments. The stark contrast in swelling ratio (Q) and cumulative release confirms the system's precise spatial-temporal control.

| Test Medium | pH Level | Enzyme Present | Swelling Ratio (Q) | Cumulative Drug Release | Network Status |

| Simulated Gastric Fluid (SGF) | 1.2 | No | 1.8 ± 0.2 | < 10% (at 2h) | Collapsed / Intact |

| Simulated Intestinal Fluid (SIF) | 7.4 | No | 18.5 ± 1.1 | ~ 35% (at 6h) | Swollen / Intact |

| Rat Colonic Fluid (RCF) | 7.4 | Yes (Azoreductase) | N/A (Degrading) | > 92% (at 24h) | Degraded / Cleaved |

Note: Swelling Ratio (Q) is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.

References

-

Title: Enzyme and PH responsive 5-flurouracil (5-FU) loaded hydrogels based on olsalazine derivatives for colon-specific drug delivery Source: European Polymer Journal, 118(9), 64-70 (2019). URL: [Link]

-

Title: Synthesis and evaluation of biocompatible pH-sensitive hydrogels as colon-specific drug delivery systems Source: Journal of the Chinese Chemical Society, 53(3), 731-736 (2006). URL: [Link]

-

Title: Enzyme Sensitive Synthetic Polymer Micelles Based on the Azobenzene Motif Source: Journal of the American Chemical Society, 135(37), 13606-13609 (2013). URL: [Link]

Application Note: Synthesis of Azo-Linked Hydrogels Using Benzoic acid, 4,4'-azobis[2-hydroxy- for Colon-Targeted Drug Delivery

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Researchers Content Focus: Mechanistic design, step-by-step synthesis, and validation of dual-responsive (pH/enzyme) hydrogels.

Introduction & Rationale

Targeted drug delivery to the lower gastrointestinal (GI) tract remains a significant challenge due to the extreme pH variations and enzymatic degradation encountered in the stomach and small intestine. To overcome this, smart polymeric systems utilize Benzoic acid, 4,4'-azobis[2-hydroxy- (commonly known as 3,3'-azobis(6-hydroxybenzoic acid) or Olsalazine) as a functional crosslinker [1.3].

Olsalazine is an FDA-approved prodrug containing a central azo bond ( N=N ). While stable in the acidic environment of the stomach and the neutral environment of the small intestine, this azo bond is specifically cleaved by azoreductase enzymes secreted by the colonic microflora (e.g., Bacteroides and Bifidobacterium)[1]. By chemically modifying olsalazine with polymerizable vinyl groups and copolymerizing it with hydrophilic and pH-sensitive monomers—such as Hydroxyethyl methacrylate (HEMA) and Methacrylic acid (MAA)—researchers can engineer dual-responsive hydrogels[2]. These matrices remain collapsed in the upper GI tract to protect the therapeutic payload and rapidly degrade in the colon for site-specific release[3].

Mechanistic Workflow

The efficacy of this hydrogel relies on two sequential triggers:

-

pH-Responsive Swelling: MAA has a pKa of ~4.8. In the stomach (pH 1.2), the carboxylate groups are protonated, causing the network to collapse via hydrogen bonding. In the intestine (pH 7.4), they ionize ( COO− ), causing electrostatic repulsion and rapid swelling.

-

Enzyme-Responsive Degradation: The swollen network exposes the olsalazine-derived crosslinks to colonic azoreductases, which reduce the azo bonds to primary amines, destroying the hydrogel network and releasing the drug[2].

Figure 1: Mechanism of pH- and enzyme-responsive olsalazine-linked hydrogels in the GI tract.

Experimental Protocol

This self-validating protocol details the synthesis of an acrylated olsalazine crosslinker (Olsa-AC), followed by free-radical polymerization to form the hydrogel, and subsequent drug loading.

Phase 1: Synthesis of Olsalazine-Acrylate (Olsa-AC) Crosslinker

Objective: Convert the hydroxyl/carboxyl groups of olsalazine into polymerizable acrylate groups.

-

Preparation: Dissolve 5.0 mmol of Benzoic acid, 4,4'-azobis[2-hydroxy- in 50 mL of anhydrous N,N-Dimethylformamide (DMF) in a 250 mL round-bottom flask under a continuous nitrogen ( N2 ) purge.

-

Activation: Add 12.0 mmol of Triethylamine (TEA).

-

Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during esterification, driving the reaction forward and preventing the acidic protonation of the azo bond.

-

-

Acrylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 12.0 mmol of Acryloyl chloride diluted in 10 mL of anhydrous DMF over 30 minutes.

-

Reaction: Allow the mixture to gradually warm to room temperature and stir for 24 hours in the dark.

-

Validation Check: Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the starting olsalazine spot confirms reaction completion. Do not proceed until this is verified.

-

Purification: Filter out the triethylamine hydrochloride salts. Precipitate the filtrate into 500 mL of ice-cold distilled water. Collect the orange precipitate via vacuum filtration, wash with cold water, and dry under vacuum at 40 °C for 48 hours.

Phase 2: Fabrication of the Dual-Responsive Hydrogel

Objective: Form a covalently crosslinked matrix using HEMA, MAA, and Olsa-AC.

-

Monomer Solution: In a 20 mL glass vial, dissolve 8.0 mmol of HEMA and 2.0 mmol of MAA in 5 mL of a DMSO/Water (1:1 v/v) co-solvent system.

-

Causality: DMSO is strictly required to solubilize the hydrophobic Olsa-AC crosslinker, while water hydrates the hydrophilic HEMA/MAA monomers.

-

-

Crosslinker Addition: Add 0.2 mmol (2 mol% relative to total monomers) of the synthesized Olsa-AC crosslinker. Vortex until completely dissolved.

-

Initiation: Add 1.0 wt% (relative to monomers) of Ammonium Persulfate (APS) as the radical initiator. Purge the solution with N2 for 10 minutes to remove dissolved oxygen (a radical scavenger).

-

Expert Insight: Redox initiation (APS/TEMED) is chosen over UV photo-initiation because azo compounds absorb strongly in the UV-Vis region, which could cause premature trans-cis isomerization or photo-cleavage of the crosslinker.

-

-

Acceleration & Gelation: Add 0.5 wt% of N,N,N',N'-Tetramethylethylenediamine (TEMED). Immediately transfer the solution into a Teflon mold (e.g., 2 mm thickness). Allow curing at room temperature for 12 hours.

-

Purification: Immerse the hydrogel discs in an excess of distilled water for 72 hours, changing the water every 12 hours to leach out unreacted monomers and DMSO.

Phase 3: Drug Loading (e.g., 5-Fluorouracil)

-

Lyophilization: Freeze-dry the purified hydrogel discs to obtain highly porous xerogels.

-

Swelling-Equilibrium Loading: Immerse the xerogels in a 5 mg/mL solution of 5-Fluorouracil (5-FU) in PBS (pH 7.4) for 48 hours at 4 °C.

-

Causality: Loading at 4 °C minimizes drug degradation. Using pH 7.4 buffer ensures the MAA is fully ionized, maximizing the hydrogel's swelling ratio and allowing the drug to penetrate deep into the polymer matrix via capillary action.

-

-

Drying: Briefly rinse the surface of the loaded hydrogels with deionized water to remove surface-adsorbed drugs, then lyophilize again for storage.

Quantitative Data Presentation

The following tables summarize expected validation metrics for hydrogels synthesized via this protocol, demonstrating the critical influence of the MAA ratio and the presence of azoreductase on performance.

Table 1: Hydrogel Formulation Matrix and Swelling Kinetics

| Formulation | HEMA (mol%) | MAA (mol%) | Olsa-AC (mol%) | Swelling Ratio (pH 1.2) | Swelling Ratio (pH 7.4) |

| Gel-A | 80 | 18 | 2.0 | 1.5 ± 0.2 | 12.4 ± 0.8 |

| Gel-B | 70 | 28 | 2.0 | 1.2 ± 0.1 | 18.7 ± 1.1 |

| Gel-C | 70 | 26 | 4.0 | 1.1 ± 0.1 | 14.2 ± 0.9 |

Note: Increasing MAA (Gel-B) enhances pH-responsiveness, leading to tighter collapse in acid and greater swelling in base. Increasing crosslinker density (Gel-C) restricts maximum swelling.

Table 2: Cumulative 5-Fluorouracil (5-FU) Release Kinetics

| Time (Hours) | Simulated Gastric Fluid (pH 1.2) | Simulated Intestinal Fluid (pH 7.4) | Simulated Colonic Fluid (+ Azoreductase) |

| 2 | 8.2% | 12.4% | 15.1% |

| 6 | 11.5% | 28.6% | 42.3% |

| 12 | 14.1% | 41.2% | 78.5% |

| 24 | 16.3% | 53.8% | 96.2% |

Note: The data clearly illustrates the self-validating nature of the dual-responsive system. Minimal release occurs in SGF, moderate diffusion-based release occurs in SIF due to swelling, and near-complete release occurs in SCF due to enzymatic degradation of the azo network.

References

-

[1.3] Apicule. "Olsalazine sodium API Suppliers - Manufacturers and Distributors". URL: [Link] 2.[1] Journal of the American Chemical Society. "Molecular Nanofibers of Olsalazine Form Supramolecular Hydrogels for Reductive Release of an Anti-inflammatory Agent". URL: [Link] 3.[3] PMC - NIH. "Enzyme-Responsive Hydrogels as Potential Drug Delivery Systems—State of Knowledge and Future Prospects". URL: [Link] 4.[2] ResearchGate. "Enzyme and PH responsive 5-flurouracil (5-FU) loaded hydrogels based on olsalazine derivatives for colon-specific drug delivery". URL: [Link]

Sources

Technical Support Center: Recrystallization & Purity Optimization for 4,4'-Azobis[2-hydroxybenzoic acid]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with purifying Benzoic acid, 4,4'-azobis[2-hydroxy-] (CID 11382392) and its closely related structural analogs.

This molecule presents a unique purification challenge for drug development professionals: it contains a rigid diazenyl (azo) core flanked by highly polar salicylic acid moieties. The phenolic hydroxyl groups are highly susceptible to thermal oxidation, while the azo bond is vulnerable to reductive cleavage. This guide provides field-proven, self-validating protocols to achieve >99% purity without compromising the structural integrity of the compound.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my recrystallized product dark brown or red, even after multiple solvent washes? A: Discoloration is a hallmark of quinone formation. Because the molecule contains phenolic hydroxyl groups, it is highly prone to oxidation at elevated temperatures[1]. When exposed to dissolved oxygen during the hot dissolution phase, the phenolic rings oxidize into darkly colored quinone byproducts, which easily trap within the growing crystal lattice[1]. Causality & Solution: To prevent this, the recrystallization system must be completely anaerobic. Degas your solvent with Nitrogen or Argon for 30 minutes prior to heating. Operating in an acidic environment (like acetic acid) also helps suppress the formation of the phenoxide ion, which is the species most vulnerable to oxidation.

Q2: Which solvent system provides the optimal balance of yield and purity for the free acid form? A: Glacial acetic acid (HOAc) or an Ethyl Acetate/Ethanol mixture is highly recommended for crystallizing the free acid form[2]. Water is generally only suitable if you are crystallizing the sodium salt by adjusting the pH to between 5 and 8[1]. Causality & Solution: Acetic acid is ideal because its dielectric constant and hydrogen-bonding capacity effectively solvate the polar carboxylic and phenolic groups at its boiling point (118°C). However, the solubility curve is extremely steep; as the temperature drops to 20°C, the solute rapidly precipitates[2]. This steep gradient maximizes yield while keeping non-polar impurities dissolved in the mother liquor.

Q3: I am detecting amine degradants (e.g., 4-amino-2-hydroxybenzoic acid) in my HPLC analysis. What is causing this? A: The presence of primary amines indicates the cleavage of the diazenyl (azo) bond[3]. Azo bonds are highly sensitive to chemical reduction, reacting similarly to how they would under the enzymatic action of azoreductases[3]. Causality & Solution: This degradation usually occurs due to the carryover of trace reducing agents (such as dithionite or hydrazine) used as inhibitors in upstream synthetic steps[1]. Ensure your crude material is thoroughly washed with cold water to remove water-soluble reducing agents before attempting organic recrystallization.

Part 2: Quantitative Solvent Comparison Data

To facilitate solvent selection, the following table summarizes the thermodynamic and purity outcomes of various recrystallization systems based on empirical laboratory data.

| Solvent System | Target Species | Operating Temp | Cooling Rate | Expected Yield | Purity (HPLC) | Mechanistic Advantage |

| Glacial Acetic Acid (HOAc) | Free Acid | 118°C → 20°C | 0.5°C / min | 70 - 75% | >99.0% | Steep solubility curve; acidic environment suppresses phenolic oxidation. |

| Ethyl Acetate / EtOH (9:1) | Free Acid | 77°C → 0°C | 1.0°C / min | 65 - 70% | >98.5% | Lower boiling point minimizes thermal stress on the vulnerable azo bond. |

| Water (pH 5.0 - 7.0) | Sodium Salt | 100°C → 5°C | 0.2°C / min | 75 - 80% | >99.4% | Exploits the high aqueous solubility of the ionized carboxylate groups. |

Part 3: Self-Validating Experimental Protocol

The following methodology details the recrystallization of the free acid using Glacial Acetic Acid. Every step is designed as a self-validating system to ensure the process remains within safe thermodynamic boundaries.

Protocol: High-Purity Recrystallization via Glacial Acetic Acid

Step 1: Solvent Degassing & Preparation

-

Action: Sparge 500 mL of Glacial Acetic Acid with ultra-pure Nitrogen gas for 30 minutes.

-

Causality: Removes dissolved oxygen to prevent the high-temperature oxidation of phenolic hydroxyl groups into quinones.

-

Self-Validation Check: Use a dissolved oxygen (DO) probe to confirm DO levels are <0.5 ppm before proceeding.

Step 2: Dissolution under Inert Atmosphere

-

Action: Suspend 50 g of crude 4,4'-azobis[2-hydroxybenzoic acid] in the degassed solvent. Heat the mixture to 115-118°C under continuous Nitrogen flow and gentle reflux.

-

Causality: Maximum thermal energy is required to disrupt the strong intermolecular hydrogen bonding between the carboxylic acid dimers.

-

Self-Validation Check: The solution must become completely transparent. Shine a laser pointer through the flask; the absence of beam scattering (Tyndall effect) confirms complete dissolution of the solute.

Step 3: Hot Filtration

-

Action: Pass the boiling solution through a pre-heated, jacketed Buchner funnel (120°C) equipped with a PTFE membrane.

-

Causality: Removes insoluble polymeric byproducts and trace inorganic salts without triggering premature nucleation in the funnel.

Step 4: Controlled Crystallization

-

Action: Transfer the filtrate to a programmable cooling jacket. Ramp the temperature down from 118°C to 20°C at a strict rate of 0.5°C/min .

-

Causality: A slow, linear cooling ramp ensures the formation of large, highly ordered crystal lattices. Rapid cooling causes "crash precipitation," which physically traps solvent molecules and quinone impurities inside the crystal defects.

-

Self-Validation Check: Visual nucleation (cloud point) should consistently occur between 75°C and 80°C. If the solution supercools below 70°C, introduce 10 mg of high-purity seed crystals.

Step 5: Isolation & Verification

-

Action: Filter the crystals under vacuum and wash with 2 x 50 mL of ice-cold Ethyl Acetate to displace the acetic acid. Dry under a vacuum of <10 mbar at 40°C for 12 hours.

-

Self-Validation Check: Take a 100 µL aliquot of the final mother liquor and analyze via HPLC at 350 nm. If the area percentage of the target azo peak is <5% relative to the initial crude concentration, the crystallization thermodynamics have been successfully optimized.

Part 4: Mechanistic Visualization

Figure 1: Recrystallization workflow and major degradation pathways of azobis(hydroxybenzoic acid).

References

-

Title: Synthetic method of olsalazine sodium Source: Google Patents URL: 1

-

Title: An Innovative Inhibitor with a New Chemical Moiety Aimed at Biliverdin IXβ Reductase for Thrombocytopenia and Resilient against Cellular Degradation Source: PMC (nih.gov) URL: 3

-

Title: synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis Source: Dove Medical Press URL: 2

Sources

- 1. CN101786964B - Synthetic method of olsalazine sodium - Google Patents [patents.google.com]

- 2. dovepress.com [dovepress.com]

- 3. An Innovative Inhibitor with a New Chemical Moiety Aimed at Biliverdin IXβ Reductase for Thrombocytopenia and Resilient against Cellular Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing Benzoic acid, 4,4'-azobis[2-hydroxy- in Highly Acidic Solutions

[2-hydroxy- in Highly Acidic Solutions

Structuring Guide Documentation

I am now structuring the Technical Guide documentation as "Troubleshooting Guide" with Issues 1, 2, and 3, followed by an experimental protocol detailing an in-situ hydrogel encapsulation method. This will include a quantitative Stability Matrix, a comprehensive FAQ section, and a pathway visualization using a DOT graph. I will also incorporate an extensive references list, ensuring scientific claims are validated.

Finalizing Technical Guide Diagrams

I'm now generating all the diagrams for the Technical Guide, strictly adhering to the specified color contrast rules and node text contrast. I'm carefully incorporating the color palette and ensuring all captions are concise and accurate. The diagram generation is now complete, and the guide is ready for final review.

Finalizing Troubleshooting Details

I am now focusing on refining the Technical Guide for easy comprehension. I've streamlined the structure with an organized Table of Contents. I'm adding a specific focus on the Troubleshooting Guide, the Stability Matrix, the FAQ section, and the experimental protocols. I am confident that all components are now integrated. I am very nearly done!

Detailing Guide Structure

I'm now completing the guide's introduction and framework, including a clear table of contents to enhance navigability. I've integrated a DOT graph block, ensuring it's properly formatted and visually concise, and re-checked the style guide. I am also finalizing the troubleshooting details.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding azo-bonded salicylic acid derivatives. Benzoic acid, 4,4'-azobis[2-hydroxy- (an isomer related to olsalazine) presents a unique dual-threat instability in highly acidic environments (pH < 2.0, such as gastric fluid).

To successfully work with this compound, you must understand that its failure modes are both physical (precipitation) and chemical (bond cleavage). This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind them to ensure your experimental success.

Mechanistic Overview: The Acidic Challenge

When Benzoic acid, 4,4'-azobis[2-hydroxy- is exposed to highly acidic solutions, two distinct molecular events occur:

-

Carboxylate Protonation: The molecule contains two carboxylic acid moieties with pKa values typically between 2.5 and 3.0. At a pH of 1.2, these groups become fully protonated. The sudden loss of ionic charge destroys ion-dipole interactions with the aqueous solvent, leading to rapid hydrophobic aggregation.

-

Azo Bond Protonation: Density Functional Theory (DFT) studies on related azo compounds reveal that extreme acidic conditions induce protonation of the azo nitrogen. This alters the n-π* and π-π* electronic transitions 1, lowering the activation energy required for bond cleavage and making the molecule highly susceptible to reduction into constituent aromatic amines.

Troubleshooting Guide: Diagnosing Instability

Issue 1: Rapid Precipitation Upon Acidification

-

Symptom: Your solution turns cloudy, and a yellow/brown precipitate forms within minutes of adjusting the pH below 3.0.

-

Mechanistic Cause: As described above, the full protonation of the carboxylate groups renders the molecule highly hydrophobic.

-

Solution: Do not attempt to forcefully dissolve the precipitate with heat, as this will accelerate azo cleavage. Instead, implement an in situ-forming hydrogel matrix. Encapsulating the compound in a sodium alginate (SA) and ε-poly-L-lysine (ε-PL) matrix physically isolates the molecules, maintaining a localized micro-environment that prevents macroscopic precipitation 2.

Issue 2: Color Fading and Azo Bond Cleavage

-

Symptom: The characteristic yellow/orange color of the solution fades over time in acidic media, indicating the destruction of the -N=N- chromophore.

-

Mechanistic Cause: Acid-catalyzed reduction or nucleophilic attack on the protonated azo bond.

-

Solution: Co-formulate the active pharmaceutical ingredient (API) with a stabilizing coordination complex, such as Zinc Chloride (ZnCl₂) and Ellagic Acid (EA). Zn²⁺ coordinates sterically with the azo and hydroxyl groups, shielding them from H⁺ ions, while EA provides a redox buffer against trace reductants 2.

Experimental Protocol: Synthesis of Acid-Stable Encapsulated Matrix

To shield Benzoic acid, 4,4'-azobis[2-hydroxy- from protonation-induced degradation, follow this self-validating encapsulation workflow.

-

Step 1: API-Antioxidant Complexation Dissolve the API and Ellagic Acid (EA) in a mildly alkaline buffer (pH 7.4) to ensure complete dissolution. Add ZnCl₂ dropwise under continuous stirring (400 RPM).

-

Causality: Zn²⁺ coordinates with the API's functional groups, creating a primary steric shield against acidic protonation.

-

-

Step 2: Polymer Matrix Integration Introduce Sodium Alginate (SA) into the complexed solution. Stir until a homogeneous, viscous pre-gel solution is formed.

-

Step 3: In Situ Gelation Prepare a crosslinking bath containing CaCl₂ and ε-poly-L-lysine (ε-PL). Extrude the pre-gel solution into the bath using a syringe pump.

-

Causality: Ca²⁺ induces rapid ionotropic gelation of SA, while ε-PL forms a secondary dynamic cross-linking network via electrostatic interactions. This dual-network severely restricts water and H⁺ permeation 2.

-

-

Step 4: Self-Validation (Quality Control) Extract a sample of the formed hydrogel and submerge it in simulated gastric fluid (SGF, pH 1.2) for 2 hours. Validate stability by measuring the supernatant absorbance at 350 nm via UV-Vis spectroscopy.

-

Validation Logic: A lack of absorbance in the supernatant confirms zero premature drug leakage and verifies that the azo bond remains intact within the matrix.

-

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid to prevent oxidation of the azo bond in acidic media? A: Absolutely not. While ascorbic acid is a common antioxidant, studies demonstrate that in the presence of azo compounds and ambient light, it forms charge-transfer complexes that actually accelerate the photocatalytic cleavage of the azo bond into aromatic amines 3. Rely on the EA/ZnCl₂ complex instead.

Q: How should I store acidic stock solutions of this compound if encapsulation is not an option? A: Azo compounds are highly susceptible to combined photo-oxidative and hydrolytic cleavage 4. If an acidic stock must be temporarily stored, keep it strictly at 4°C in amber glass vials with a Nitrogen or Argon headspace to suppress these degradation pathways.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of Benzoic acid, 4,4'-azobis[2-hydroxy- across various formulations and environmental conditions.

| Formulation Type | pH Condition | Storage Temp | Light Exposure | Estimated Stability (t½) | Primary Failure Mode |

| Free API (Aqueous) | 1.2 | 25°C | Ambient Light | < 2 Hours | Precipitation & Cleavage |

| Free API (Aqueous) | 1.2 | 4°C | Dark (Amber) | ~ 12 Hours | Precipitation |

| Free API + Ascorbic Acid | 1.2 | 25°C | Ambient Light | < 30 Mins | Accelerated Cleavage |

| SA/ε-PL/Zn/EA Hydrogel | 1.2 | 37°C | Dark (In Vivo) | > 48 Hours | None (Stable) |

Pathway Visualization

Mechanistic pathways of acid-induced degradation and corresponding stabilization strategies.

References

-

Oral olsalazine/ellagic acid/ZnCl2‐modified in situ-forming hydrogels alleviates anxiety/depression-like symptoms and brain neural activity in colitis mice - PMC. 2

-

Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan - MDPI. 1

-

Stability and Storage of Deuterated Azo Compounds: A Technical Guide - Benchchem. 4

-

The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution - NIH. 3

Sources

Comparing binding affinity of Benzoic acid, 4,4'-azobis[2-hydroxy- and salicylic acid analogs

Comparative Binding Affinity Guide: Benzoic acid, 4,4'-azobis[2-hydroxy- vs. Salicylic Acid Analogs

As a Senior Application Scientist, evaluating the pharmacological efficacy of a compound requires looking beyond simple structural classifications. Historically, salicylic acid and its derivatives were viewed through the narrow lens of cyclooxygenase (COX) inhibition. However, modern biophysical profiling reveals a highly complex, multi-target binding landscape.

This guide provides an in-depth comparative analysis of the binding affinities of Benzoic acid, 4,4'-azobis[2-hydroxy- (clinically known as Olsalazine) and its related salicylic acid analogs (such as 5-aminosalicylic acid [5-ASA] and unmodified salicylic acid). By synthesizing structural causality with orthogonal experimental workflows, this guide serves as a definitive resource for drug development professionals.

Target Landscape & Mechanistic Causality

The pharmacological divergence between Olsalazine and monomeric salicylic acid analogs is driven by their distinct structural geometries. Olsalazine is a dimeric prodrug consisting of two 5-ASA molecules linked by an azo bond. While it is primarily known for delivering 5-ASA to the colon, the intact prodrug itself possesses unique binding capabilities.

-

PPAR-γ Agonism (5-ASA): The active metabolite of Olsalazine, 5-ASA (mesalamine), exerts its primary anti-inflammatory effects by directly binding to and activating Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)[1]. This binding induces a critical conformational change that drives the receptor's translocation to the nucleus, where it recruits coactivators to repress NF-κB signaling[1].

-

Xanthine Oxidoreductase (XOD) Inhibition (Olsalazine): Before cleavage, intact Olsalazine acts as a potent, hybrid-type inhibitor of XOD. Its salicylic acid "head" buries deep into the XOD binding channel, forming robust hydrogen bonds with residues ARG880, SER1008, and THR1010, yielding an IC50 of 3.4 mg/L[2].

-

ST2/IL-33 Receptor Modulation (Salicylic Acid): Unmodified salicylic acid acts as a weak inhibitor at the ST2/IL-33 protein-protein interaction interface. It mimics the acidic sidechains of glutamic and aspartic acids, achieving an IC50 of 2.47 mM[3].

-

Oncology Repurposing Targets: In computational mapping for breast cancer targets, the dimeric structure of Olsalazine provides a significantly larger surface area for target engagement compared to monomeric 5-ASA. Olsalazine exhibits superior docking affinities for targets like Topoisomerase II (-9.4 kcal/mol) compared to mesalamine (-6.6 kcal/mol)[4].

Quantitative Binding Affinity Comparison

| Compound | Primary Target | Affinity / Potency | Mechanistic Causality |

| Benzoic acid, 4,4'-azobis[2-hydroxy- (Olsalazine) | Xanthine Oxidoreductase (XOD) | IC50 = 3.4 mg/L | Hybrid-type inhibition; H-bonds with ARG880, SER1008 [1.3]. |

| Benzoic acid, 4,4'-azobis[2-hydroxy- (Olsalazine) | Topoisomerase II | Docking = -9.4 kcal/mol | Dimeric azo-structure maximizes binding pocket contact [1.14]. |

| 5-Aminosalicylic Acid (Mesalamine) | PPAR-γ | High Affinity Agonist | Induces conformational shift and nuclear translocation[1]. |

| 5-Aminosalicylic Acid (Mesalamine) | Topoisomerase II | Docking = -6.6 kcal/mol | Weaker interaction due to smaller monomeric footprint[4]. |

| Salicylic Acid (SA) | ST2 (IL-33 Receptor) | IC50 = 2.47 mM | Weak inhibition; mimics Glu/Asp acidic sidechains[3]. |

Mechanistic Pathway Visualization

To understand the dual-nature of Olsalazine, we must map its transition from an intact, target-specific prodrug to a cleaved nuclear receptor agonist.

Mechanism of Olsalazine cleavage and subsequent PPAR-γ activation by 5-ASA.

Experimental Workflow: Orthogonal Validation of Binding Affinity

A robust drug development program cannot rely on a single assay modality. To ensure data trustworthiness, every protocol must be a self-validating system . As an application scientist, I mandate pairing a biophysical kinetic assay with a functional cell-based assay. If biophysical binding does not translate to functional modulation, the compound is a dead-end binder.

Phase 1: Surface Plasmon Resonance (SPR) - Biophysical Kinetics

Causality: Small molecules like 5-ASA and salicylic acid often exhibit rapid association ( Kon ) and dissociation ( Koff ) rates. Traditional end-point binding assays miss these transient dynamics. SPR provides label-free, real-time kinetic profiling to calculate a highly accurate dissociation constant ( Kd ).

-

Target Immobilization: Covalently couple recombinant human PPAR-γ or XOD to a CM5 sensor chip via standard amine coupling chemistry.

-

Analyte Preparation: Prepare a 5-point serial dilution of Olsalazine and 5-ASA in a running buffer (e.g., PBS containing 0.05% Tween-20 and 1% DMSO to ensure solubility).

-

Kinetic Injection: Inject analytes over the sensor surface at a high flow rate (30–50 µL/min). Rationale: High flow rates minimize mass transport limitations, ensuring the observed binding curves reflect true interaction kinetics.

-

Surface Regeneration: Apply a mild 10–30 second pulse of 10 mM NaOH to strip bound analyte and regenerate the target surface between cycles.

Phase 2: Cell-Based Transactivation Assay - Functional Validation

Causality: SPR proves the molecule binds, but it cannot differentiate between an agonist and an antagonist. A reporter assay is strictly required to prove that the binding event translates to the expected transcriptional activation[1].

-

Transfection: Transiently transfect HT-29 colonic epithelial cells with a PPRE-luciferase reporter plasmid.

-

Ligand Treatment: Incubate the transfected cells with varying concentrations of 5-ASA or intact Olsalazine for 24 hours.

-

Quantification: Lyse the cells and measure luminescence using a microplate reader. Calculate the EC50 and correlate it directly with the Kd obtained from the SPR data.

Orthogonal experimental workflow for validating biophysical and functional binding affinity.

Conclusion

The pharmacological utility of Benzoic acid, 4,4'-azobis[2-hydroxy- (Olsalazine) extends far beyond its role as a simple delivery vehicle for 5-ASA. While 5-ASA acts as a highly specific PPAR-γ agonist to resolve mucosal inflammation, the intact dimeric structure of Olsalazine grants it unique binding affinities to targets like Xanthine Oxidoreductase and various oncology markers. By employing rigorous, self-validating experimental workflows like SPR paired with functional transactivation assays, researchers can accurately map these complex binding landscapes and accelerate the repurposing of salicylic acid analogs for novel therapeutic indications.

References

- Computational Cosolvent Mapping Analysis Leads to Identify Salicylic Acid Analogs as Weak Inhibitors of ST2 and IL33 Binding. nih.gov.

- Old Drug, New Indication: Olsalazine Sodium Reduced Serum Uric Acid Levels in Mice via Inhibiting Xanthine Oxidoreductase Activity. researchgate.net.

- Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ. nih.gov.

- One of the 5-aminosalicylates drug, mesalamine as a drug repurposing lead against breast cancer. researchgate.net.

Sources

Benchmarking synthesis routes for Benzoic acid, 4,4'-azobis[2-hydroxy- by cost and yield

Benchmarking Synthesis Routes for Benzoic acid, 4,4'-azobis[2-hydroxy- (Azosalicylic Acid Derivatives): Cost vs. Yield Analysis

Target Profile & The Synthetic Challenge

Benzoic acid, 4,4'-azobis[2-hydroxy- (also known as 4,4'-azobis(salicylic acid)) is a symmetrical azosalicylic acid derivative [5]. It is a structural isomer of the well-known inflammatory bowel disease (IBD) prodrug Olsalazine (5,5'-azobis(salicylic acid)). In drug development and materials science, symmetrical azo compounds are highly valued for their ability to undergo targeted enzymatic cleavage (via bacterial azoreductases) or act as specialized dyes and chelating agents.

The Causality of the Synthesis Challenge: The most intuitive approach to synthesizing a symmetrical azosalicylic acid is the direct diazotization of the corresponding aminosalicylic acid (e.g., 4-aminosalicylic acid, PAS), followed by homocoupling. However, this direct route fundamentally fails. The unprotected phenol and carboxyl groups on the aromatic ring are highly activated. When the diazonium salt is formed, it indiscriminately attacks these activated positions on neighboring molecules, resulting in a vague, intractable mixture of polymerized azo compounds rather than the desired symmetrical dimer [1].

To circumvent this, researchers and process chemists rely on two primary benchmarking routes: the Classical Multi-Step Protected Diazotization and the Direct Reductive Homocoupling .

Route A: Classical Multi-Step Protected Diazotization (Industrial Benchmark)

To prevent polymerization, the reactive hydroxyl and carboxyl groups of the starting material must be temporarily masked.

Mechanistic Causality: By esterifying the carboxyl group and mesylating (or sulfonylating) the hydroxyl group, the aromatic ring is deactivated enough to prevent uncontrolled electrophilic aromatic substitution. The protected amine is then diazotized and coupled. The critical yield-determining step in this route is the diazotization itself. Exothermic degradation of the diazonium salt leads to massive yield losses (historically capping at ~50%). Modern process optimizations have solved this by strictly controlling the diazotization kinetics using a precise ice-water mixture (mass ratio between 0.1:1 and 15:1), which suppresses thermal side reactions and boosts the coupling yield to >80% [2, 3].

Route B: Direct Reductive Homocoupling (Advanced/Green Route)